

An In-depth Technical Guide to 4-Fluoro-2-methoxy-5-nitroaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Fluoro-5-methoxy-2-nitroaniline

Cat. No.: B596988

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluoro-2-methoxy-5-nitroaniline (CAS: 1075705-01-9), a key chemical intermediate in modern pharmaceutical synthesis. This document details its chemical structure, bonding characteristics, physicochemical properties, and established experimental protocols for its synthesis. Particular emphasis is placed on its role as a critical building block in the development of targeted cancer therapies.

Note: The structural isomer **4-Fluoro-5-methoxy-2-nitroaniline** is distinct from the subject of this guide. The vast majority of published research and industrial application, particularly in drug development, pertains to the 4-Fluoro-2-methoxy-5-nitroaniline isomer due to its role in the synthesis of kinase inhibitors.

Core Chemical Structure and Bonding

4-Fluoro-2-methoxy-5-nitroaniline is a substituted aniline derivative with a molecular formula of $C_7H_7FN_2O_3$.^[1] The core of the molecule is a benzene ring, which imparts aromatic character and planarity. The electronic properties of the ring are significantly influenced by the attached functional groups:

- Amino Group (-NH₂): An activating, electron-donating group.
- Methoxy Group (-OCH₃): An activating, electron-donating group.^[2]

- Fluoro Group (-F): A deactivating, electron-withdrawing group due to its high electronegativity, but a weak ortho-, para-director.
- Nitro Group (-NO₂): A strongly deactivating, electron-withdrawing group.[2]

This specific arrangement of electron-donating and electron-withdrawing groups creates a unique electronic profile, making the molecule a versatile reagent in organic synthesis.[2] The interplay between these groups dictates the molecule's reactivity, particularly in substitution reactions.

Caption: Chemical structure of 4-Fluoro-2-methoxy-5-nitroaniline.

Physicochemical and Spectroscopic Data

The key identifiers and properties of 4-Fluoro-2-methoxy-5-nitroaniline are summarized below. This data is essential for characterization, quality control, and experimental design.

Table 1: Chemical Identifiers and Descriptors

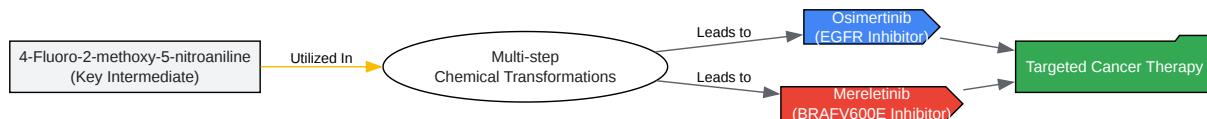
Identifier	Value	Source(s)
IUPAC Name	4-fluoro-2-methoxy-5-nitroaniline	[1]
CAS Number	1075705-01-9	[1][2]
Molecular Formula	C ₇ H ₇ FN ₂ O ₃	[1]
Molecular Weight	186.14 g/mol	[1][2]
InChIKey	FYSIGSQCZXQTIH-UHFFFAOYSA-N	[1][3]

| SMILES | COC1=CC(=C(C=C1N)--INVALID-LINK--[O-])F |[1] |

Table 2: Physical and Chemical Properties

Property	Value	Source(s)
Physical Form	Light yellow to brown powder/crystal	[3] [4]
Melting Point	128-132 °C	[3] [4]
Boiling Point (Predicted)	354.8 ± 37.0 °C	[3]
Density (Predicted)	1.412 ± 0.06 g/cm³	[3]
pKa (Predicted)	2.31 ± 0.10	[3] [5]
Solubility	Sparingly soluble in water; soluble in organic solvents like ethanol and acetone.	[2]

| Storage Conditions | 2–8 °C under inert gas (Nitrogen or Argon) |[\[3\]](#)[\[5\]](#) |


Table 3: Spectroscopic Data Summary

Technique	Description	Source(s)
¹ H NMR	Spectrum available, consistent with the proposed structure. A representative spectrum shows signals at δ 7.39 (d), 6.63 (d), 3.94 (s), and 3.90 (broad).	[6] [7]
¹³ C NMR	Spectrum available for structural confirmation.	[6]
IR Spectroscopy	Spectrum available for functional group identification.	[6]
Mass Spectrometry	Spectrum available for molecular weight and fragmentation pattern analysis.	[6]

| HPLC / LC-MS / UPLC | Analytical documentation available from commercial suppliers for purity assessment. ||[8] |

Role in Drug Development and Synthesis Pathways

4-Fluoro-2-methoxy-5-nitroaniline is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial starting material or key intermediate in the synthesis of complex APIs.[9][10] Its most notable application is in the preparation of Osimertinib and Mereletinib, potent kinase inhibitors used in oncology.[2][11] The structure of this aniline provides a pre-functionalized scaffold that simplifies the total synthesis of these drugs.

[Click to download full resolution via product page](#)

Caption: Role of 4-Fluoro-2-methoxy-5-nitroaniline in synthesizing kinase inhibitors.

Experimental Protocols

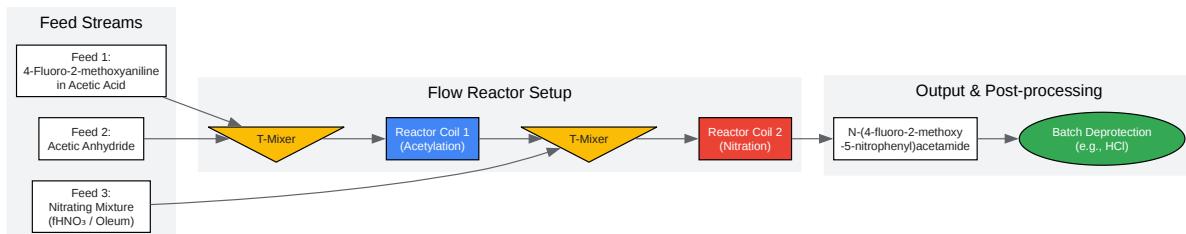
Several synthetic routes to 4-Fluoro-2-methoxy-5-nitroaniline have been established, ranging from traditional batch processes to modern continuous flow methodologies.

Protocol 1: Batch Nitration of 4-Fluoro-2-methoxyaniline

This method involves the direct nitration of the aniline precursor.

Materials:

- 4-Fluoro-2-methoxyaniline
- Concentrated Sulfuric Acid (H_2SO_4)
- Potassium Nitrate (KNO_3) or Fuming Nitric Acid


- Ice water
- Sodium Hydroxide (NaOH) solution

Procedure:

- Dissolve 4-fluoro-2-methoxyaniline (1 equivalent) in concentrated sulfuric acid at a reduced temperature (e.g., -15 °C to 0 °C).[3][7]
- Slowly add the nitrating agent (e.g., a solution of potassium nitrate in concentrated H₂SO₄ or fuming nitric acid) dropwise, maintaining the low temperature.[3][7]
- Stir the reaction mixture for several hours at the controlled temperature.[3][7]
- Pour the reaction mixture carefully into a beaker of ice water.[7]
- Neutralize the mixture by adding a base (e.g., NaOH solution) to adjust the pH to approximately 8.0-9.0, which will precipitate the product.[7]
- Filter the resulting solid, wash with water, and dry to obtain the crude 4-fluoro-2-methoxy-5-nitroaniline.[7]
- The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Continuous Flow Synthesis (Telescoped Acetylation and Nitration)

Continuous flow chemistry offers enhanced safety and scalability for energetic reactions like nitration.[12] This protocol describes the synthesis of the N-acetylated intermediate, which is then deprotected in a subsequent batch step to yield the final product.[12][13]

[Click to download full resolution via product page](#)

Caption: Workflow for telescoped continuous flow synthesis.

Procedure Outline:

- Feed Preparation: Prepare three separate feed solutions: (1) 4-fluoro-2-methoxyaniline in acetic acid, (2) acetic anhydride, and (3) a nitrating mixture (e.g., fuming nitric acid and oleum).[13]
- Acetylation Step: Pump Feed 1 and Feed 2 into a T-mixer and then through a heated reactor coil. The residence time is controlled by the flow rate and coil length to ensure complete acetylation.[12]
- Nitration Step: The output from the first reactor is mixed with the nitrating mixture (Feed 3) in a second T-mixer. This mixture then flows through a second, temperature-controlled reactor coil to perform the nitration.[12]
- Work-up: The output stream containing N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide is collected.
- Deprotection: The collected intermediate is subjected to a standard batch deprotection reaction (e.g., heating with hydrochloric acid) to remove the acetyl group, yielding the final product, 4-fluoro-2-methoxy-5-nitroaniline.[11]

Safety and Handling

4-Fluoro-2-methoxy-5-nitroaniline is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.^[1] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. All handling should be performed in a well-ventilated fume hood. Store the compound in a tightly sealed container under an inert atmosphere at refrigerated temperatures (2-8 °C).^{[3][5]}

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Fluoro-2-methoxy-5-nitroaniline | C7H7FN2O3 | CID 57429072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. sfdchem.com [sfdchem.com]
- 4. 4-Fluoro-2-methoxy-5-nitroaniline | 1075705-01-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 4-fluoro-2-Methoxy-5-nitroaniline CAS#: 1075705-01-9 [m.chemicalbook.com]
- 6. 4-fluoro-2-Methoxy-5-nitroaniline(1075705-01-9) 1H NMR spectrum [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. 1075705-01-9|4-Fluoro-2-methoxy-5-nitroaniline|BLD Pharm [bldpharm.com]
- 9. 4-Fluoro-2-Methoxy-5-Nitroaniline_TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Fluoro-2-methoxy-5-nitroaniline]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b596988#4-fluoro-5-methoxy-2-nitroaniline-chemical-structure-and-bonding>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com